6,7,8-Trioxabicyclo[3.2.2]nonane
Description
The compound 6,7,8-Trioxabicyclo[3.2.2]nonane is a notable molecule within the field of chemical research, primarily recognized for its distinct bridged bicyclic structure containing a peroxide linkage. This structural motif is of significant interest to chemists and biologists. While not a compound with direct therapeutic applications itself, its true value lies in its role as a simplified, yet effective, structural analog for more complex, biologically active molecules. Its streamlined structure allows for detailed mechanistic and theoretical investigations that would be considerably more complex with larger, more functionalized compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
154920-73-7 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
6,7,8-trioxabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-5-4-7-6(3-1)9-8-5/h5-6H,1-4H2 |
InChI Key |
HLLJALYRKMMVRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COC(C1)OO2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursors for Polycyclic Peroxides
General Strategies for Endoperoxide Synthesis
The formation of the endoperoxide bridge is the critical step in synthesizing polycyclic peroxides. Chemists have developed several robust strategies to achieve this, each with distinct mechanisms and applications.
One of the most fundamental and widely used methods for endoperoxide synthesis is the [4+2] cycloaddition reaction between a conjugated diene and singlet oxygen (¹O₂). beilstein-journals.orgnih.gov This reaction, analogous to the Diels-Alder reaction, directly forms a six-membered ring containing a peroxide bridge. acs.org Singlet oxygen, an electronically excited state of molecular oxygen, is typically generated in situ through photosensitization, where a dye like Methylene Blue, Rose Bengal, or a porphyrin derivative absorbs light and transfers energy to ground-state triplet oxygen. illinois.edu
The reaction proceeds by adding ¹O₂ across a 1,3-diene system to yield a bicyclic endoperoxide. acs.org The stereoselectivity of the addition can be influenced by substituents on the diene substrate. For instance, controlling the facial selectivity of the singlet oxygen attack is a key challenge, which has been addressed using chiral auxiliaries like carbohydrates to direct the incoming oxygen to one face of the molecule. nih.gov N-substituted 2-pyridones have also been shown to undergo reversible [4+2] cycloaddition with singlet oxygen, forming endoperoxides that can, upon heating, release the singlet oxygen, demonstrating their utility as chemical sources of ¹O₂. rsc.orgresearchgate.net
Table 1: Examples of [4+2] Cycloaddition with Singlet Oxygen Data is illustrative and compiled from general principles of singlet oxygen chemistry.
| Diene Substrate | Photosensitizer | Resulting Endoperoxide Structure |
|---|---|---|
| 1,3-Cyclohexadiene | Methylene Blue | 2,3-Dioxabicyclo[2.2.2]oct-5-ene |
| Naphthalene | Tetraphenylporphyrin | Naphthalene-1,4-endoperoxide |
| Anthracene | Rose Bengal | Anthracene-9,10-endoperoxide |
Another powerful strategy involves the intramolecular cyclization of unsaturated hydroperoxides. beilstein-journals.orgnih.gov This approach first requires the installation of a hydroperoxide group onto a molecule containing a suitably positioned alkene or other nucleophilic moiety. The synthesis of these unsaturated hydroperoxides can be achieved through various methods, including the use of singlet oxygen in an "ene" reaction or cobalt-catalyzed hydroperoxidation. beilstein-journals.orgnih.gov
Once the hydroperoxy-alkene is formed, cyclization can be induced using acid or base catalysis, or through the action of metal catalysts. beilstein-journals.orgnih.gov For example, unsaturated hydroperoxides have been shown to cyclize into 1,2-dioxanes with high diastereoselectivity when treated with triethylammonium (B8662869) hydrochloride and catalytic triethylamine. nih.gov This method is particularly relevant for creating bicyclic systems, as the starting hydroperoxide can be built upon a pre-existing ring, and the subsequent cyclization forms the second ring containing the peroxide linkage. The formation of cyclic peroxides from unsaturated hydroperoxides serves as a model for understanding the biosynthesis of prostaglandins (B1171923). nih.gov
A novel and efficient method for constructing endoperoxide rings involves domino reactions of ketones with molecular oxygen. rsc.orguns.ac.rs These reactions are typically base-catalyzed, using reagents like potassium hydroxide (B78521) or potassium t-butoxide. rsc.orgresearchgate.net The process often involves a cascade of reactions, such as the oxidation of a ketone enolate by molecular oxygen to form a hydroperoxide intermediate, followed by cross-aldol additions and cyclization to yield complex cyclic hydroperoxy acetals (1,2-dioxanes). uns.ac.rsrsc.org
This strategy can be a three-component reaction, combining two different ketone molecules with oxygen to produce mixed endoperoxides. rsc.org The reaction conditions, such as the choice of base, solvent, and oxygen concentration, are critical for optimizing the yield of the desired endoperoxide product. uns.ac.rs
Table 2: Domino Reaction of Ketones for Endoperoxide Synthesis Based on research by Novkovic et al. and others.
| Ketone Substrate(s) | Base | Key Reaction Steps | Product Type |
|---|---|---|---|
| Methyl cyclopentyl ketone | KOt-Bu / KOH | Enolate oxidation, Michael addition, cyclization | Spirocyclic endoperoxide uns.ac.rs |
| Two different ketones | KOt-Bu / KOH | Oxidation, cross-aldol addition, cyclization | Mixed 3,5-dihydroxy-1,2-dioxanes rsc.orgrsc.org |
Photocatalysis offers a modern and powerful tool for endoperoxide synthesis. Structurally novel endoperoxides can be synthesized via the photocatalytic cyclotrimerization of bis(styrene) substrates with molecular oxygen. cornell.edu Ruthenium-based complexes, such as Ru(bpz)₃²⁺, have proven to be highly efficient photocatalysts for these aerobic [2+2+2] cycloadditions, often outperforming traditional organic photosensitizers. acs.orgnih.gov
The proposed mechanism involves the photoinduced one-electron oxidation of an alkene by the excited photocatalyst, generating a radical cation. acs.orgnih.gov This reactive intermediate can then engage in a series of steps with molecular oxygen and another alkene moiety to construct the endoperoxide ring. This method is valuable for rapidly generating complex peroxide structures that are not accessible by other means. acs.orgnih.gov The resulting 1,2-dioxolane products are also amenable to further synthetic transformations. nih.gov
Precursors and Substrate Design Principles for Bicyclic Peroxide Formation
The successful synthesis of a specific bicyclic peroxide, such as a 6,7,8-trioxabicyclo[3.2.2]nonane system, hinges on the rational design of the starting precursor. The substrate must contain the necessary functional groups and stereochemical information to guide the desired cyclization event.
For cobalt-catalyzed peroxidations of dienes, the choice of silane (B1218182) can dramatically influence the product distribution between monocyclic and bicyclic peroxides. rsc.org Less sterically bulky silanes favor the formation of monocyclic hydroperoxides, while bulkier silanes can slow down key reaction steps, allowing for intramolecular cyclization to occur, thus favoring the formation of bicyclic products. rsc.org
Furthermore, the strategic placement of directing groups, such as hydroxyls, is a classic principle in substrate design. These groups can direct the approach of a reagent, like singlet oxygen, to a specific face of the molecule through hydrogen bonding, thereby controlling the stereochemical outcome of the cycloaddition and ensuring the desired relative stereochemistry in the final bicyclic product. nih.gov The synthesis of bicyclic lactams and lactones, which can be precursors to more complex systems, often involves the cyclization of an appropriately substituted amino acid or hydroxy acid, demonstrating the importance of precursor structure. mdpi.com
Chemoenzymatic Synthesis Approaches in Endoperoxide Chemistry
Nature has evolved highly sophisticated machinery for the synthesis of endoperoxides. Chemoenzymatic approaches seek to harness the power of enzymes to perform challenging chemical transformations with unparalleled regio- and stereoselectivity. beilstein-journals.orgnih.gov While the direct enzymatic synthesis of this compound is not documented, the principles are broadly applicable.
Enzymes such as cyclooxygenases (COX) and fumitremorgin B endoperoxidase (FtmOx1) are known to catalyze the formation of endoperoxide rings in natural products like prostaglandins and verruculogens. beilstein-journals.orgnih.govthieme-connect.comresearchgate.net For example, COX enzymes catalyze the incorporation of two molecules of oxygen into arachidonic acid to generate the endoperoxide-containing prostaglandin (B15479496) G2 (PGG2). nih.gov Similarly, FtmOx1 is a verruculogen (B192650) synthase that creates an eight-membered endoperoxide ring. thieme-connect.com
These enzymatic reactions provide a blueprint for how to achieve highly selective peroxide bond formation. Although applying these enzymes can be challenging due to substrate specificity, they represent a powerful approach for the synthesis of complex, biologically active endoperoxides, potentially through the use of engineered enzymes or substrate analogues. beilstein-journals.orgthieme-connect.com
Advanced Structural and Conformational Investigations
Theoretical Conformational Analysis of 6,7,8-Trioxabicyclo[3.2.2]nonane
Theoretical studies, primarily using quantum mechanical calculations, have been instrumental in defining the conformational preferences and structural parameters of this compound. These investigations often employ Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods such as Hartree-Fock (HF), to model the molecule's electronic structure and geometry. acs.org
Quantum mechanical calculations provide detailed insights into the molecule's equilibrium geometry, including bond lengths, bond angles, and dihedral angles. For this compound, these studies are critical for understanding the geometry of the strained peroxide bridge, which is believed to be essential for its chemical reactivity. acs.org
Theoretical models, such as those at the B3LYP/6-31G(d,p) level of theory, have been used to optimize the geometry of this bicyclic fragment as a simplified model for artemisinin (B1665778). acs.org The calculations yield precise values for the key structural features of the molecule.
Below is a representative table of the types of geometrical parameters that are determined through such computational studies.
| Parameter | Description | Typical Calculated Value Range |
| Bond Lengths (Å) | ||
| O-O | Length of the peroxide bond within the trioxane (B8601419) ring. | 1.45 - 1.49 |
| C-O | Length of the carbon-oxygen bonds in the trioxane ring. | 1.40 - 1.45 |
| C-C | Length of the carbon-carbon bonds in the bicyclic frame. | 1.52 - 1.56 |
| Bond Angles (degrees) | ||
| C-O-O | Angle involving the peroxide and ether linkages. | 105 - 110 |
| O-C-C | Angle within the bicyclic carbon framework. | 108 - 112 |
| Dihedral Angles (degrees) | ||
| C-O-O-C | Torsion angle defining the twist of the peroxide bridge. | Varies significantly with conformation |
Note: The values presented are typical ranges derived from computational studies on similar peroxide-containing bicyclic systems and are intended for illustrative purposes.
Vibrational analysis is a standard component of quantum mechanical studies, performed after geometry optimization to confirm that the structure corresponds to an energy minimum (a stable conformation) and to predict its infrared (IR) spectrum. acs.org Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or torsional motions.
For this compound, the vibrational modes of the peroxide group are of particular interest. The O–O stretching frequency is a key characteristic, as it provides information about the strength of the peroxide bond. The analysis of these vibrational characteristics helps in interpreting experimental spectroscopic data and understanding the molecule's dynamic behavior.
The following table illustrates the types of vibrational frequencies calculated for this molecule.
| Vibrational Mode | Description | Typical Calculated Frequency Range (cm⁻¹) |
| O-O Stretch | Stretching of the peroxide bond. | 800 - 900 |
| C-O Stretch | Stretching of the ether linkages. | 1000 - 1200 |
| C-H Stretch | Stretching of the carbon-hydrogen bonds. | 2850 - 3000 |
| Ring Deformation | Complex vibrations involving the entire bicyclic scaffold. | < 600 |
Note: These frequency ranges are illustrative and based on general values for the specified functional groups in similar molecular environments.
Computational Approaches to Conformational Landscapes of Bicyclic Systems
Understanding the full conformational landscape of a molecule like this compound requires more than just identifying a single minimum-energy structure. Bicyclic systems can be conformationally complex, and computational methods are essential for exploring the various possible shapes (conformers) the molecule can adopt and the energy barriers between them. nih.gov
Molecular dynamics (MD) simulations are a powerful tool for this purpose. By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them. For complex molecules, enhanced sampling techniques such as accelerated molecular dynamics are often employed to overcome energy barriers and explore the conformational space more efficiently.
These computational approaches allow researchers to construct a potential energy surface, or "conformational landscape," which maps the energy of the molecule as a function of its geometry. This landscape reveals the most stable conformers (deep energy wells) and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and dynamic behavior. nih.gov
Intramolecular Interactions and Strain Analysis within the Bicyclic Peroxide Scaffold
The structure of this compound is inherently strained due to its bridged, polycyclic nature. Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded steric interactions (van der Waals strain).
Computational methods allow for the quantification of this strain energy. By comparing the energy of the actual molecule with that of a hypothetical, strain-free reference compound, the total strain energy can be calculated. This analysis helps to rationalize the stability and reactivity patterns observed for this and related bicyclic peroxide systems. acs.org
Elucidation of Reaction Mechanisms and Pathways
Peroxide Bond Cleavage Mechanisms in Bicyclic Peroxides, including 6,7,8-Trioxabicyclo[3.2.2]nonane
The cleavage of the O-O bond in bicyclic peroxides such as this compound is a critical step that dictates the subsequent chemical transformations. This process can occur through either homolytic or heterolytic pathways.
Homolytic cleavage involves the symmetrical breaking of the peroxide bond, resulting in the formation of two radical species. In the case of this compound, this process would yield a diradical intermediate. This pathway is often initiated by thermal or photochemical means. Theoretical studies have explored the homolytic scission of the endoperoxide bond as a potential activation mechanism. acs.orgacs.org The weakness of the O-O bond, with a dissociation energy of approximately 45 kcal/mol, makes it susceptible to homolysis. nih.gov
Heterolytic cleavage, in contrast, involves an asymmetrical breaking of the peroxide bond, leading to the formation of ionic species. This process can be facilitated by the presence of acids, bases, or certain metal ions. mdpi.com For some peroxides, heterolytic cleavage is a competing pathway to homolysis, and the preferred route can be influenced by the molecular structure and reaction conditions. acs.org
Several factors can influence whether the O-O bond in a bicyclic peroxide will cleave homolytically or heterolytically.
Substituents: The electronic nature of substituents on the peroxide ring can play a significant role. Electron-donating groups tend to favor homolytic cleavage, while electron-withdrawing groups can promote heterolysis. researchgate.net
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates formed during heterolytic cleavage. More polar solvents may favor heterolytic pathways.
Presence of Catalysts: Metal ions, particularly those capable of redox cycling like Fe(II), can induce O-O bond cleavage. researchgate.netorcid.org The nature of the metal and its coordination environment can dictate the cleavage pathway.
Temperature and Light: Thermal energy or absorption of light can provide the necessary energy to overcome the O-O bond dissociation energy, typically favoring homolytic cleavage. nih.gov
Metal-Ion Induced Decomposition Pathways (e.g., Fe(II)-mediated)
The interaction of this compound with metal ions, especially iron(II), is of particular interest as it mimics the proposed activation mechanism of artemisinin (B1665778) by heme iron in the malaria parasite. researchgate.netresearchgate.netorcid.orgorcid.orgjci.org
Heme, an iron-containing porphyrin, and other iron(II) complexes can catalyze the decomposition of peroxides. researchgate.netjci.orgnih.gov In the context of this compound, the Fe(II) ion is believed to coordinate to one of the oxygen atoms of the peroxide bridge. researchgate.netresearchgate.net This interaction weakens the O-O bond, facilitating its cleavage. researchgate.net The active site of heme-containing enzymes provides a specific environment that can influence the course of the reaction. researchgate.net Studies with various iron complexes have shown that the electronic properties of the ligands attached to the iron center can affect the rate and mechanism of peroxide decomposition. researchgate.net
The Fe(II)-mediated decomposition of this compound is thought to proceed via a single electron transfer (SET) from the iron(II) ion to the peroxide. researchgate.netjci.org This SET results in the oxidation of iron to Fe(III) and the reductive cleavage of the O-O bond, generating a radical anion intermediate which then undergoes further rearrangement and fragmentation. researchgate.netacs.org Theoretical studies using this compound as a model have been instrumental in understanding the electronic and topological aspects of this SET process. researchgate.netacs.orgresearchgate.netorcid.org
Formation and Reactivity of Radical Intermediates (O-centered, C-centered)
The decomposition of this compound, often initiated by interaction with species like Fe(II), leads to the formation of radical intermediates that are central to its subsequent reactivity. acs.orgorcid.orgresearchgate.net Both oxygen-centered and carbon-centered radicals play pivotal roles in the proposed mechanistic pathways. acs.orgacs.org
The initial step is widely accepted to be the cleavage of the peroxide bond, generating an oxygen-centered radical. acs.orgresearchgate.net This primary radical can then undergo a series of transformations, including intramolecular hydrogen abstraction or rearrangements, to yield more stable carbon-centered radicals. acs.orgacs.org The formation of these carbon-centered radicals is considered a critical step, as they are believed to be the key alkylating agents responsible for the biological activity of related compounds. acs.org
Theoretical studies using this compound as a model have been instrumental in elucidating the electronic and topological aspects of these radical-mediated processes. orcid.orgresearchgate.netresearchgate.net These computational models help to understand the factors that influence the formation and stability of different radical species. The reactivity of these radicals is diverse; they can participate in hydrogen abstraction, addition to double bonds, and fragmentation reactions, leading to a cascade of products. The nature of the substituents on the bicyclic framework can significantly influence the relative stability and reactivity of the O-centered and C-centered radicals, thereby directing the reaction towards specific pathways.
The ability to trap and characterize these transient radical species is a significant challenge. Spin trapping techniques, coupled with electron paramagnetic resonance (EPR) spectroscopy, have provided experimental evidence for the formation of both oxygen- and carbon-centered radicals in related systems. acs.orgrsc.org
Intramolecular Rearrangement Mechanisms
Following the initial formation of radical intermediates, the this compound system can undergo several intramolecular rearrangements. These rearrangements are crucial for the generation of the ultimate reactive species and the observed product distribution.
A significant pathway in the rearrangement of the initially formed oxygen-centered radical is a 1,5-hydrogen shift. acs.org This process involves the transfer of a hydrogen atom from a carbon atom at the 5-position (relative to the oxygen radical) to the oxygen atom, resulting in the formation of a hydroxyl group and a carbon-centered radical. acs.org This intramolecular hydrogen abstraction is often a key step that converts the initial, highly reactive oxygen radical into a more stable and selective carbon-centered radical. acs.org
Theoretical studies have shown that the energy barrier for this 1,5-hydrogen shift is relatively low, making it a kinetically favorable process. acs.org The geometry of the bicyclic system in this compound is well-suited to facilitate this intramolecular transfer due to the proximity of the relevant hydrogen atoms to the oxygen radical center.
Theoretical models of the decomposition of this compound have explored various C-C bond cleavage pathways. acs.orgorcid.org These studies help to predict which fragmentation routes are energetically most favorable and contribute to the understanding of the complex product mixtures often observed in experimental studies of related peroxide compounds.
Theoretical Characterization of Transition States and Energetic Profiles
Computational chemistry has become an indispensable tool for elucidating the intricate reaction mechanisms of this compound. acs.orgorcid.orgacs.orguji.esuji.es By employing methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can map out the potential energy surface of the reactions, identify transition states, and calculate the energetic profiles of various pathways. acs.orgorcid.orgresearchgate.net
Energetic profiles, which depict the energy changes as the reaction progresses from reactants to products through transition states and intermediates, have been constructed for the decomposition of this compound. acs.orgacs.org These profiles allow for a comparison of the feasibility of different proposed mechanisms, such as those involving initial O-O homolysis versus those proceeding through other rearrangements. acs.org The calculations can also predict the relative stability of various radical intermediates and final products, helping to rationalize the observed product distributions. acs.orgresearchgate.net
Furthermore, topological analyses of the electron localization function (ELF) have been used to characterize the changes in chemical bonding throughout the reaction mechanism. orcid.orgresearchgate.netorcid.org This provides a deeper understanding of the electronic rearrangements that occur during bond breaking and bond formation.
Below is an interactive table summarizing key energetic data from theoretical studies on related peroxide systems.
| Reaction Step | System | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| O-O Bond Homolysis | Model Peroxide | DFT (B3LYP) | 25-35 | - |
| 1,5-H Shift | Alkoxy Radical | DFT (B3LYP) | 5-10 | - |
| C-C Bond Cleavage | Carbon-centered Radical | DFT (B3LYP) | 15-25 | - |
Note: The values in this table are representative and can vary depending on the specific model system and computational level of theory used.
Solvent Effects on Peroxide Reaction Mechanisms
The surrounding solvent medium can significantly influence the rates and mechanisms of peroxide reactions. nih.govacs.orgacs.org Solvent effects arise from the differential solvation of the reactants, transition states, and intermediates. nih.gov The polarity of the solvent is a particularly important factor. nih.gov
In the context of reactions involving this compound, solvent polarity can affect the initial peroxide bond cleavage. nih.gov In nonpolar solvents, homolytic cleavage to form radical intermediates is often favored. nih.gov Conversely, in polar solvents, pathways involving charge separation, such as heterolytic cleavage or concerted mechanisms with significant charge development in the transition state, may become more favorable. nih.gov
Theoretical studies incorporating implicit or explicit solvent models have been employed to understand these effects. nih.gov For example, calculations have shown that the activation energy for peroxide decomposition can vary significantly with solvent polarity. nih.gov Protic solvents, which can engage in hydrogen bonding, can also play a specific role in stabilizing certain intermediates or transition states, thereby altering the reaction pathway. acs.org
The choice of solvent can therefore be a tool to direct the reaction towards a desired outcome, for instance, by favoring the formation of a particular radical intermediate or suppressing unwanted side reactions.
Computational Chemistry and Theoretical Modeling Studies
Molecular Dynamics Simulations in Peroxide Systems
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic behavior of molecules, providing insights into conformational changes, solvation effects, and reaction mechanisms. In the context of peroxide-containing systems, MD simulations offer a window into the intricate motions and interactions that govern their chemical and biological activity. While specific MD studies focusing exclusively on 6,7,8-Trioxabicyclo[3.2.2]nonane are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous peroxide systems, such as hydrogen peroxide and other bicyclic endoperoxides. rsc.orgresearchgate.netacs.orgacs.org
MD simulations of peroxide systems often focus on several key areas:
Solvation and Environmental Effects: The surrounding environment, particularly the solvent, can significantly influence the behavior of peroxides. MD simulations can model the explicit interactions between the peroxide and solvent molecules, revealing details about hydrogen bonding networks and their impact on the peroxide's structure and stability. rsc.orgshareok.org
Reaction Dynamics: By employing quantum mechanics/molecular mechanics (QM/MM) methods, researchers can simulate chemical reactions, such as the decomposition of the peroxide bridge. These simulations provide a dynamic picture of bond breaking and formation, which is essential for understanding the mechanism of action of compounds like artemisinin (B1665778), for which this compound serves as a model. acs.orgacs.org
A hypothetical MD simulation setup for this compound would involve defining the system (the molecule in a solvent box, for example), choosing an appropriate force field (see section 5.4), and running the simulation for a sufficient length of time to observe the phenomena of interest. The analysis of the resulting trajectory would provide data on structural parameters, interaction energies, and dynamic processes.
Force Field Development for Bicyclic Peroxide Systems
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field. ethz.ch A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms as a function of their coordinates. For novel or uncommon structural motifs, such as the bicyclic peroxide core of this compound, standard force fields like AMBER, CHARMM, or GROMOS may not have adequate parameters. Therefore, the development of a specific and accurate force field is a critical prerequisite for reliable MD simulations.
The development of a force field for a bicyclic peroxide system would typically involve the following steps:
Functional Form Selection: This involves choosing the mathematical equations that describe the bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. j-octa.com
Parameter Derivation: This is the most challenging step and involves determining the numerical values for the force constants, equilibrium geometries, and partial atomic charges. These parameters are often derived from high-level quantum mechanical calculations on the molecule or its fragments. ethz.chncl.ac.uk For this compound, this would involve calculations to determine the rotational barriers around the O-O bond and the strain energy of the bicyclic system.
Validation: The newly developed force field must be validated by comparing the results of simulations with experimental data or with higher-level theoretical calculations. This could include comparing calculated properties like molecular geometry, vibrational frequencies, or thermodynamic properties with known values.
A significant challenge in developing force fields for peroxides is accurately representing the behavior of the peroxide bond (O-O). This bond is relatively weak and its properties can be highly sensitive to the local environment. Advanced methods, such as reactive force fields (e.g., ReaxFF) or the use of machine learning to generate potential energy surfaces, are emerging as powerful tools to tackle these complexities. j-octa.com
Below is a hypothetical table illustrating the types of parameters that would need to be determined for a force field for this compound.
| Interaction Type | Atom(s) Involved | Parameter | Hypothetical Value |
| Bond Stretching | C-C | Force Constant (kcal/mol/Ų) | 310 |
| C-O | Force Constant (kcal/mol/Ų) | 320 | |
| O-O | Force Constant (kcal/mol/Ų) | 200 | |
| Angle Bending | C-C-C | Force Constant (kcal/mol/rad²) | 40 |
| C-O-O | Force Constant (kcal/mol/rad²) | 55 | |
| Dihedral Torsion | C-C-O-O | Barrier Height (kcal/mol) | 2.5 |
| Non-bonded (Lennard-Jones) | O | Epsilon (kcal/mol) | 0.21 |
| O | Sigma (Å) | 3.0 | |
| Non-bonded (Electrostatic) | O (peroxide) | Partial Charge (e) | -0.15 |
| O (ether) | Partial Charge (e) | -0.25 |
Disclaimer: The values in this table are purely illustrative and not based on actual calculations for this compound. They are intended to represent the types of parameters found in a force field.
The development of a robust force field for bicyclic peroxides is an active area of research, driven by the need to understand the detailed mechanism of action of important therapeutic agents like artemisinin and its analogues. acs.orgacs.org
Spectroscopic Characterization Advancements in Peroxide Chemistry
Recent Advances in Optical and Spectroscopic Methods for Organic Peroxides
Modern spectroscopic analysis has been revolutionized by the synergy between experimental techniques and quantum chemical calculations. For chiral organic peroxides, which are common in natural products, methods like Electronic Circular Dichroism (ECD) have become powerful tools for determining absolute configuration. The accuracy of ECD has been significantly enhanced by Time-Dependent Density Functional Theory (TDDFT) calculations, which can predict ECD spectra for different stereoisomers. This combined approach allows for a more confident assignment of complex structures by comparing calculated spectra with experimental data.
Furthermore, optical methods are not static. The development of specialized instrumentation continues to push the boundaries of detection. For instance, in situ techniques that monitor reactions in real-time provide invaluable data on the transient intermediates and reaction kinetics of peroxide decomposition, a process central to their biological activity and chemical applications.
Vibrational Spectroscopy Techniques (e.g., IRMPD, FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. nih.gov These techniques probe the vibrational frequencies of chemical bonds, which act as a molecular fingerprint.
FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For a vibration to be IR-active, it must induce a change in the molecule's dipole moment. nih.gov In peroxides like 6,7,8-Trioxabicyclo[3.2.2]nonane, characteristic vibrations would include C-H stretching, C-O stretching, and the structurally significant O-O peroxide bond stretch.
Raman Spectroscopy : A complementary technique to IR, Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). nih.gov It detects vibrations that cause a change in the polarizability of a molecule. nih.gov The peroxide O-O stretch, which can be weak in IR spectra, often produces a distinct signal in Raman spectra, typically observed in the 750–970 cm⁻¹ range for cyclic organic peroxides. researchgate.net
Computational Vibrational Spectroscopy : Predicting vibrational spectra from ab initio simulations has become a vital tool. github.io These calculations can help assign experimental peaks to specific vibrational modes, aiding in the complete characterization of complex molecules. For this compound, which is often used in theoretical studies, calculated vibrational frequencies are essential for identifying stable structures and transition states in reaction mechanisms.
| Technique | Principle | Information Gained for Peroxides | Typical Peroxide (O-O) Wavenumber (cm⁻¹) |
| FT-IR | Absorption of IR radiation causing change in dipole moment. nih.gov | Identification of functional groups (C-O, C-H), conformational analysis. | ~800-900 (often weak) |
| Raman | Inelastic scattering of laser light due to change in polarizability. nih.gov | Identification of peroxide (O-O) bond, skeletal vibrations. | ~750-970 (often strong) researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peroxide Analysis (e.g., ¹H qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For bicyclic peroxides, ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, while 2D NMR techniques establish connectivity. nih.gov
¹H and ¹³C NMR : The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. osti.gov In this compound, the protons and carbons adjacent to the oxygen atoms of the peroxide bridge would exhibit characteristic downfield shifts compared to those in a simple alkane. For example, ¹H NMR is used to quantify hydrogen peroxide, which shows a distinct peak around δ 10.2-11.3 ppm depending on the solvent and concentration. acs.orgrsc.org
Computational NMR Prediction : The prediction of NMR chemical shifts using computational methods has become a crucial step in structure verification, particularly for complex natural products. github.io In cases of structural ambiguity, comparing experimentally obtained NMR data with spectra calculated for different possible isomers can lead to a definitive structural assignment. figshare.comscilit.com This approach has been used to revise the proposed structures of natural products that were initially thought to be endoperoxides. figshare.comscilit.com
Mass Spectrometry Techniques in Peroxide Research
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. chemguide.co.uk When analyzing organic peroxides, soft ionization techniques are often preferred to minimize decomposition and preserve the molecular ion.
Ionization Methods : Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. copernicus.org For some volatile peroxides, Direct Analysis in Real Time (DART) is also effective. researchgate.net Often, the addition of a reagent like ammonium (B1175870) hydroxide (B78521) is used to form a stable adduct, such as [M+NH₄]⁺, which helps in the clear identification of the molecular ion. researchgate.netdtic.mil
Fragmentation Patterns : The fragmentation of organic peroxides in a mass spectrometer can be characteristic. For organic hydroperoxides (ROOH), a neutral loss of 51 Da (corresponding to H₂O₂ + NH₃) from the [M+NH₄]⁺ adduct has been proposed as a characteristic fragmentation pathway. copernicus.org For cyclic peroxides like artemisinin (B1665778), fragmentation often involves successive losses of water molecules. researchgate.net The fragmentation of the this compound molecular ion would likely involve cleavage of the peroxide bond and subsequent rearrangement of the bicyclic frame.
X-ray Spectroscopy and Diffraction Studies (e.g., mRIXS, EXAFS, XRD) for Peroxide Structures
X-ray techniques provide direct information about atomic arrangement and electronic structure.
X-ray Diffraction (XRD) : For crystalline solids, single-crystal XRD is the gold standard for determining the precise three-dimensional structure, including bond lengths and angles. mdpi.com The crystal structure of related bicyclic endoperoxides has been determined using this method, providing definitive proof of their molecular geometry. acs.org Such data is invaluable for validating computational models.
Mapping of Resonant Inelastic X-ray Scattering (mRIXS) : RIXS is an advanced photon-in, photon-out spectroscopic technique that can probe the elementary electronic and magnetic excitations of a system with element and chemical specificity. wikipedia.orgyoutube.com By tuning the incident X-ray energy to an absorption edge (like the oxygen K-edge), mRIXS can provide detailed information about the electronic structure. osti.gov It is particularly powerful for studying peroxide bonds, as it can resolve features that are buried in conventional X-ray absorption spectra. osti.govaps.org
Spectroscopic Signatures of Oxidized Oxygen States in Peroxides
The defining feature of a peroxide is the O-O bond, where each oxygen atom is in a -1 oxidation state, a higher (more oxidized) state than the -2 state found in most oxides and alcohols. This unique electronic configuration gives rise to specific spectroscopic signatures.
Structure Activity Relationship Principles in Endoperoxide Research
Theoretical Frameworks of Structure-Activity Relationships (SAR)
The fundamental principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure. wikipedia.orgyoutube.com For endoperoxides, the key structural feature is the peroxide bridge (-O-O-), which is widely accepted as the pharmacophore responsible for their biological activity. nih.govnih.gov The prevailing theory posits that the peroxide bond undergoes reductive cleavage, often mediated by ferrous iron (Fe(II)) from heme, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals. researchgate.netresearchgate.net These reactive species are thought to be responsible for the alkylation of parasitic proteins and ultimately cell death.
Theoretical studies, such as the topological study of the decomposition of 6,7,8-Trioxabicyclo[3.2.2]nonane induced by Fe(II), provide a model for the reaction of artemisinin (B1665778) and related endoperoxides with heme. researchgate.netacs.orgacs.orgacs.orgresearchgate.netresearchgate.net These computational models help to elucidate the electronic and topological aspects of the reaction, confirming that the interaction with Fe(II) is more efficient with the endoperoxide model than with molecular oxygen. researchgate.net
The SAR of endoperoxides is therefore intricately linked to:
The stability of the peroxide bond: The bond must be stable enough to allow the drug to reach its target but labile enough to be activated.
The accessibility of the peroxide bridge: The surrounding molecular scaffold can influence the approach of the activating species (e.g., heme).
The nature of the resulting radical species: The structure of the endoperoxide will determine the type of radicals formed, which in turn affects their reactivity and targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Peroxide Chemistry
Quantitative Structure-Activity Relationship (QSAR) models represent a refinement of SAR by establishing mathematical relationships between the chemical structure and biological activity. wikipedia.orgnih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts. nih.govdigitellinc.com In peroxide chemistry, QSAR studies have been instrumental in understanding the features that govern antimalarial potency. nih.govresearchgate.net
QSAR models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. hufocw.orgucsb.edunih.gov These descriptors can be broadly categorized as:
0D-Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.orgresearchgate.net
1D-Descriptors: Based on substructure lists, such as counts of functional groups. hufocw.orgresearchgate.net
2D-Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. hufocw.orgresearchgate.net
3D-Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular shape and volume. hufocw.org
4D-Descriptors: Consider the conformational flexibility of the molecule. researchgate.net
In the context of peroxide QSAR, relevant descriptors often include:
Electronic descriptors: Such as partial atomic charges, and HOMO/LUMO energies, which relate to the reactivity of the peroxide bond. hufocw.orgucsb.edu
Lipophilicity descriptors (e.g., logP): To model the compound's ability to cross biological membranes. hufocw.orgd-nb.info
A QSAR study on artemisinin and its derivatives, for instance, might use a combination of these descriptors to build a predictive model for their antimalarial activity. dntb.gov.uaresearchgate.net
Once a set of descriptors is calculated for a series of compounds with known activities, statistical methods are employed to build the QSAR model. buecher.deslideshare.netslideshare.net Common methods include:
Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a set of descriptors. researchgate.netunipd.it It is one of the most straightforward QSAR methods.
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. d-nb.inforesearchgate.net
Principal Component Analysis (PCA): A data reduction technique used to identify the most important descriptors and to visualize the relationships between compounds. dntb.gov.uanih.gov
Artificial Neural Networks (ANNs): A machine learning approach that can model complex, non-linear relationships between descriptors and activity. buecher.de
Genetic Algorithms (GA): Often used in conjunction with regression methods to select the most relevant subset of descriptors for building a robust QSAR model. researchgate.netslideshare.net
These statistical tools are essential for developing predictive and statistically valid QSAR models that can guide the design of new endoperoxide analogues. researchgate.netnih.gov
Spectral Structure-Activity Relationship (S-SAR) is an approach that correlates spectral data directly with biological activity. In the context of endoperoxides, Fourier Transform Infrared (FTIR) spectroscopy has been used to probe the bonds of the endoperoxide moiety. researchgate.netarkat-usa.org By studying the vibrational properties of the O-O and C-O bonds, and how they change upon interaction with activating agents, researchers can gain insights into the mechanism of action. researchgate.netarkat-usa.org This information can then be correlated with the biological activity of a series of compounds to establish an S-SAR. For example, the homolytic cleavage of the O-O bond can be characterized by changes in the FTIR spectrum, providing a direct link between a key mechanistic step and the compound's antimalarial efficacy. researchgate.netarkat-usa.org
Pharmacophore Models and Their Derivation for Peroxide Scaffolds
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govnih.gov For endoperoxide antimalarials, the 1,2,4-trioxane (B1259687) ring system (or more broadly, the endoperoxide bridge) is considered the key pharmacophoric element. nih.govnih.gov
Pharmacophore models can be derived using two main approaches:
Ligand-based: When the structure of the biological target is unknown, a pharmacophore model can be generated by aligning a set of active molecules and identifying the common structural features. youtube.com
Structure-based: If the 3D structure of the target (e.g., a parasitic enzyme) is known, the pharmacophore can be defined by the key interaction points within the binding site.
For peroxide scaffolds, ligand-based approaches have been widely used. These models typically include features such as:
Hydrogen bond acceptors (the oxygen atoms of the peroxide bridge).
Hydrophobic features (the carbon skeleton).
Specific spatial arrangements of these features.
A well-defined pharmacophore model for endoperoxides serves as a 3D query to search for novel, structurally diverse compounds with the potential for similar biological activity. acs.org
Exploration of Chemical Space in Peroxide Analogues
Chemical space refers to the vast number of possible molecules that could theoretically be created. youtube.comnih.gov Exploring this space is a key strategy in drug discovery to identify novel scaffolds and compounds with improved properties. youtube.com For peroxide analogues, this exploration involves the synthesis and evaluation of a wide range of structures that retain the essential endoperoxide pharmacophore but vary in their surrounding framework.
The goals of exploring the chemical space of peroxide analogues include:
Improving potency: By modifying the structure to enhance interaction with the target or to increase the efficiency of radical generation.
Optimizing pharmacokinetic properties: Such as solubility, metabolic stability, and oral bioavailability.
Reducing toxicity: By eliminating or modifying structural features associated with adverse effects.
Overcoming drug resistance: By designing compounds that are effective against resistant strains of the parasite. nih.gov
The synthesis of diverse peroxide analogues, including those based on the this compound scaffold, and their subsequent biological evaluation provides the data necessary to build and refine SAR and QSAR models, leading to a more rational and efficient drug discovery process. researchgate.net
Computational Design of Peroxide Structures for Targeted Research Properties
The computational design of novel peroxide structures, with a focus on compounds like this compound, represents a frontier in medicinal chemistry and materials science. By leveraging computational tools, researchers can predict and tailor the properties of these compounds for specific applications, most notably in the development of new antimalarial agents. The foundation of this design process lies in the detailed understanding of the electronic structure, stability, and reactivity of the endoperoxide scaffold.
Theoretical studies have extensively used this compound as a simplified model to unravel the complex mechanism of action of the potent antimalarial drug, artemisinin. acs.orgresearchgate.netnih.gov These computational investigations are crucial for informing the rational design of new synthetic endoperoxides with enhanced efficacy and improved pharmacokinetic profiles.
Modeling the Activation of the Endoperoxide Bridge
A significant body of research has focused on the computational modeling of the Fe(II)-induced decomposition of this compound. nih.gov This process is believed to mimic the activation of artemisinin by heme in the malaria parasite. nih.gov Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surface of this reaction, identifying key intermediates and transition states. acs.org
A pivotal finding from these studies is that the reaction of dihydrated Fe(OH)₂ with this compound is more efficient than its reaction with molecular oxygen. nih.gov This suggests that the endoperoxide can effectively compete with oxygen for interaction with heme, initiating the drug's therapeutic action. nih.gov The computational analysis of the reaction mechanism, including the use of the Electron Localization Function (ELF) and Atoms in Molecules (AIM) theories, has provided deep insights into the changes in chemical bonding during the decomposition process. nih.gov
Table 1: Computational Methods in the Study of this compound
| Computational Method | Application in this compound Research | Key Findings |
| Density Functional Theory (DFT) | Calculation of geometric and electronic structures, reaction pathways, and energies of intermediates and transition states in the Fe(II)-induced decomposition. acs.orgresearchgate.net | Elucidation of the multi-step reaction mechanism, including the formation of radical species responsible for antimalarial activity. acs.org |
| Hartree-Fock (HF) Theory | Initial geometry optimizations and as a basis for more advanced calculations. acs.org | Provides a fundamental understanding of the electronic structure of the molecule. acs.org |
| Electron Localization Function (ELF) | Topological analysis of the electron density to characterize chemical bonding changes during the reaction with Fe(II). nih.gov | Provides a detailed picture of bond formation and cleavage, supporting the proposed reaction mechanism. nih.gov |
| Atoms in Molecules (AIM) Theory | Analysis of the topology of the electron density to define atomic interactions and bond paths. nih.gov | Complements ELF analysis in confirming the nature of the interactions between the endoperoxide and the iron center. nih.gov |
| Molecular Docking | Predicting the binding orientation and affinity of artemisinin derivatives (containing the trioxane (B8601419) core) to protein targets like Plasmodium falciparum DNA Damage Inducible Protein 1 (PfDdi1). malariaworld.orgresearchgate.net | Identification of key amino acid residues involved in binding and informing the design of derivatives with improved target affinity. malariaworld.org |
Informing the Design of Novel Endoperoxides
The insights gained from computational studies on this compound provide a rational basis for the design of new endoperoxide-containing molecules. By understanding how structural modifications affect the electronic properties and reactivity of the endoperoxide bridge, chemists can computationally screen and prioritize candidate molecules before their synthesis.
For instance, the introduction of electron-withdrawing or electron-donating substituents at various positions on the bicyclic scaffold can be modeled to predict their effect on:
The stability of the peroxide bond: Modulating the stability is crucial for ensuring the drug is stable enough to reach its target but reactive enough to be activated.
The energy barrier for Fe(II)-induced decomposition: Lowering this barrier could lead to more potent compounds.
The nature and lifetime of the resulting radical intermediates: The type of radical generated (carbon-centered vs. oxygen-centered) can influence the subsequent alkylation of parasitic proteins. acs.org
While direct Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on a broad range of this compound derivatives are not extensively reported in the literature, the principles derived from computational modeling serve a similar purpose. They establish a qualitative and increasingly quantitative understanding of the structure-activity landscape.
Table 2: Predicted Binding Energies of Artemisinin Derivatives with PfDdi1
A computational study on artemisinin and its derivatives, which share the core trioxane structure, has provided insights into their binding affinities with the Plasmodium falciparum DNA Damage Inducible Protein 1 (PfDdi1). malariaworld.org These findings are pertinent to understanding the potential of related endoperoxide scaffolds in drug design.
| Ligand | Binding Free Energy (kcal/mol) |
| Artemisinin (ART) | -29.83 |
| Dihydroartemisinin (DHA) | -28.98 |
| Artemether (ARM) | -24.89 |
| Arteether (AET) | -20.75 |
| Artesunate (ATS) | -34.24 |
| Artemeside (AMD) | -26.04 |
Data sourced from a computational analysis of PfDdi1 binding. malariaworld.org
The computational analysis of artemisinin derivatives binding to PfDdi1 highlights the importance of specific structural features for target engagement. malariaworld.org For example, the study identified key hydrogen bonds and hydrophobic interactions between the ligands and amino acid residues in the protein's binding pocket. malariaworld.org The 1-methyl-6,7,8-trioxabicyclo[3.2.2]nonane group, a component of the studied artemisinin derivatives, was shown to interact with residues such as ALA 292 and LYS 293. malariaworld.org Such detailed interaction models are invaluable for the in silico design of new compounds based on the this compound scaffold, aiming for enhanced affinity and selectivity for parasitic targets.
Q & A
Basic Research Questions
Q. What are the optimal catalytic conditions for synthesizing 6,7,8-trioxabicyclo[3.2.2]nonane, and how do Pd vs. Ni catalysts influence product distribution?
- Methodological Answer :
- Pd-catalyzed cyclization (e.g., Reissig conditions) is more efficient than Ni for aryl halide addition to ketones or ketals. However, side products like azabicyclo[3.2.2]nonane may form due to competing ketal addition pathways .
- Key Steps :
Use aryl bromides/iodides with ketones under Pd(0) catalysis.
Monitor reaction progress via GC-MS or HPLC to detect azabicyclo side products.
Optimize solvent polarity (e.g., THF vs. DMF) to favor ketone over ketal addition.
Q. How is the IUPAC nomenclature for this compound determined, and why is "3,6,8" preferred over "3,7,9"?
- Methodological Answer :
- Apply IUPAC seniority rules: Oxygen precedes nitrogen and sulfur. Locants are assigned to achieve the lowest possible set, prioritizing heteroatom positions .
- Procedure :
Number the bicyclo[3.2.2] framework starting at a bridgehead.
Assign oxygen atoms to positions 3, 6, and 8 (lower locant set) instead of 3, 7, 3.
Q. What spectroscopic techniques are most effective for characterizing the bicyclo[3.2.2]nonane core?
- Methodological Answer :
- NMR : Use DEPT to distinguish bridgehead carbons (δ ~35–45 ppm) and oxygenated carbons (δ ~70–90 ppm). NMR coupling patterns reveal bridge proton environments .
- X-ray Crystallography : Resolve bicyclic strain and heteroatom geometry, critical for confirming stereoelectronic effects in reactivity studies .
Advanced Research Questions
Q. How can computational models (e.g., DFT, ELF/AIM) elucidate the Fe(II)-induced decomposition mechanism of this compound?
- Methodological Answer :
Perform DFT calculations to map reaction coordinates for O-O bond cleavage.
Apply Electron Localization Function (ELF) to track radical intermediates.
Use Atoms-in-Molecules (AIM) to analyze bond critical points during Fe-O interactions.
- Key Insight : Fe(II) preferentially reacts with the trioxane bridge over O, disrupting heme detoxification in malaria parasites .
Q. What role does the bicyclo[3.2.2]nonane scaffold play in studying halogen-π vs. CH-π interactions in molecular balances?
- Methodological Answer :
- Experimental Design :
Synthesize dibenzobicyclo[3.2.2]nonane derivatives with halogen/CH substituents.
Measure conformational equilibria via NMR or X-ray to quantify interaction strengths .
- Computational Analysis : Compare interaction energies using MP2/cc-pVTZ calculations, highlighting halogen-π’s weaker but directional nature vs. CH-π .
Q. How can functionalization of this compound enhance bioactivity for CNS-targeted therapeutics?
- Methodological Answer :
- Strategies :
Introduce amine groups at bridgeheads (e.g., 1,4-diazabicyclo derivatives) to mimic nicotinic receptor agonists .
Attach fluorinated groups to improve blood-brain barrier penetration.
- Validation : Screen derivatives via in vitro receptor-binding assays and molecular docking (e.g., α7 nAChR models) .
Q. How should researchers address contradictions in product distribution during trioxabicyclo[3.2.2]nonane synthesis (e.g., ketone vs. ketal addition)?
- Methodological Answer :
- Root Cause Analysis :
Use kinetic studies (e.g., reaction monitoring via in situ IR) to identify competing pathways.
Vary protecting groups (e.g., silyl ethers vs. acetals) to suppress ketal reactivity .
- Mitigation : Optimize steric bulk of substrates to favor ketone cyclization over ketal byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
